molecular formula C6H7NO B13001259 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile

3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile

Cat. No.: B13001259
M. Wt: 109.13 g/mol
InChI Key: GQJXJUSWDVNOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile is a unique and highly strained carbocyclic compound. It belongs to the class of bicyclo[1.1.0]butanes, which are known for their compact structure and significant ring strain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the bridgehead positions. One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce the hydroxymethyl and carbonitrile groups . Another approach includes the use of Lewis acid-catalyzed cycloaddition reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile involves its ability to undergo strain-release reactions. The high ring strain in the bicyclo[1.1.0]butane core makes it highly reactive, allowing it to participate in various chemical transformations. These reactions often involve the cleavage of the central strained bond, leading to the formation of more stable products . The compound can also act as a covalent warhead in bioconjugation, targeting specific amino acid residues in proteins .

Comparison with Similar Compounds

Uniqueness: 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile stands out due to its specific functional groups (hydroxymethyl and carbonitrile) that provide additional reactivity and versatility in chemical synthesis. Its unique structure allows for a wide range of chemical transformations, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile

InChI

InChI=1S/C6H7NO/c7-3-5-1-6(5,2-5)4-8/h8H,1-2,4H2

InChI Key

GQJXJUSWDVNOAN-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(C2)C#N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.